molecular formula C21H30ClN5O5 B13441652 (1R,2R 5R)-tert-Butyl Edoxaban

(1R,2R 5R)-tert-Butyl Edoxaban

Katalognummer: B13441652
Molekulargewicht: 467.9 g/mol
InChI-Schlüssel: YJDLJNAWLBVIRF-BPLDGKMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R,5R)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-tert-Butyl Edoxaban involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: The initial step involves the formation of a cyclohexane ring through a Diels-Alder reaction.

    Introduction of functional groups: Functional groups such as amino and hydroxyl groups are introduced through various reactions, including nucleophilic substitution and reduction.

    Stereoselective synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration at each stereocenter.

Industrial Production Methods

Industrial production of (1R,2R,5R)-tert-Butyl Edoxaban typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Continuous flow reactors: These reactors allow for precise control of reaction conditions and can handle large volumes of reactants.

    Purification techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,5R)-tert-Butyl Edoxaban undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(1R,2R,5R)-tert-Butyl Edoxaban has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules

Eigenschaften

Molekularformel

C21H30ClN5O5

Molekulargewicht

467.9 g/mol

IUPAC-Name

tert-butyl N-[(1R,2R,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m1/s1

InChI-Schlüssel

YJDLJNAWLBVIRF-BPLDGKMQSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.